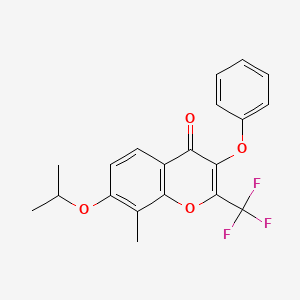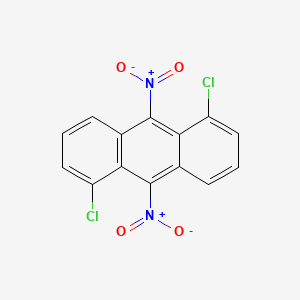
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is an organic compound characterized by the presence of two benzodioxole groups connected through a propenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate typically involves the reaction of 1,3-benzodioxole derivatives with propenyl intermediates under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenyl groups into saturated alkyl chains.
Substitution: The benzodioxole rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
The compound’s potential medicinal properties are of interest in drug discovery and development. Studies may focus on its ability to modulate specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid: A related compound with a similar structure but different functional groups.
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl acetate: Another derivative with an acetate group instead of the propenoate group.
Uniqueness
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is unique due to its dual benzodioxole groups and propenyl linkage This structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Propriétés
Numéro CAS |
6941-33-9 |
|---|---|
Formule moléculaire |
C20H16O6 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C20H16O6/c21-20(8-5-15-4-7-17-19(11-15)26-13-24-17)22-9-1-2-14-3-6-16-18(10-14)25-12-23-16/h1-8,10-11H,9,12-13H2/b2-1+,8-5+ |
Clé InChI |
YUNCNJVPRGUNFC-KYSLCSEMSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/COC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CCOC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11976024.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976028.png)
![methyl 4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11976040.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11976047.png)
![7-hydroxy-1,3-dimethyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11976051.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)



![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11976098.png)
![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976110.png)

